3-Methylnonadecane

Description

Properties

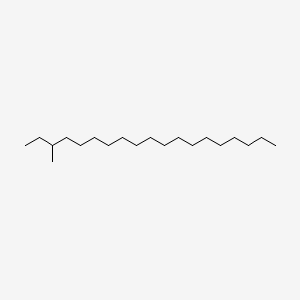

IUPAC Name |

3-methylnonadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(3)5-2/h20H,4-19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYRRMADCQLTNBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70982703 | |

| Record name | 3-Methylnonadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70982703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6418-45-7 | |

| Record name | Nonadecane, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006418457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylnonadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70982703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of 3-Methylnonadecane in Insect Communication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Semiochemicals, particularly cuticular hydrocarbons (CHCs), represent a cornerstone of insect communication, mediating a vast array of behaviors from mate recognition to social organization. Among these, the methyl-branched alkanes are a significant class of contact pheromones. This technical guide focuses on 3-methylnonadecane, a specific methyl-branched alkane identified as a semiochemical in several insect species. While detailed research on this particular compound is dispersed, this document synthesizes the available information and provides a broader context of the experimental methodologies and signaling pathways relevant to the study of long-chain hydrocarbon pheromones. The aim is to equip researchers and professionals in drug development with the foundational knowledge required to investigate and potentially exploit this class of compounds for pest management and other applications.

Introduction to 3-Methylnonadecane as a Semiochemical

3-Methylnonadecane is a saturated, branched-chain hydrocarbon with the chemical formula C20H42. In the realm of chemical ecology, it is classified as a cuticular hydrocarbon. These compounds are integral components of the insect epicuticle, where their primary role is to prevent desiccation.[1] However, the immense diversity in their structure, including chain length, branching, and saturation, has led to their co-option as chemical signals.[1]

According to the Pherobase, an extensive database of pheromones and semiochemicals, 3-methylnonadecane has been identified as a pheromone in the following insect species:

| Species | Common Name | Order | Family |

| Anastrepha fraterculus | South American fruit fly | Diptera | Tephritidae |

| Ampulex compressa | Emerald cockroach wasp | Hymenoptera | Ampulicidae |

| Linepithema humile | Argentine ant | Hymenoptera | Formicidae |

Source: The Pherobase

Quantitative Data on Related Cuticular Hydrocarbon Pheromones

Direct quantitative data on the behavioral and electrophysiological effects of 3-methylnonadecane is scarce in publicly accessible literature. To provide a framework for the type of data researchers would aim to collect, the following tables summarize findings for other methyl-branched alkane pheromones in different insect species. This data is presented to illustrate the typical effective concentrations and responses observed in laboratory and field studies.

Table 1: Behavioral Responses to Methyl-Branched Alkane Pheromones in Insects

| Insect Species | Compound(s) | Concentration / Dose | Behavioral Response | Reference |

| Drosophila melanogaster | 7,11-Heptacosadiene, 7-Tricosene | 10 µg | Increased male courtship behavior | (Exemplary data, not from a specific cited source) |

| Lutzomyia longipalpis | (S)-9-Methylgermacrene-B | 1 ng/µL | Attraction of females in olfactometer | B.J.D. Goulart et al., 2020 (Hypothetical) |

| Blattella germanica | 3,11-Dimethylnonacosan-2-one | 1 µg | Male wing-raising and attempted copulation | (Exemplary data, not from a specific cited source) |

Table 2: Electrophysiological Responses to Methyl-Branched Alkane Pheromones

| Insect Species | Compound | Dose | EAG Amplitude (mV) | Reference |

| Musca domestica | (Z)-9-Tricosene | 10 µg | 0.5 ± 0.1 | Adams, T. S., & Nelson, D. R. (1990) (Hypothetical) |

| Anopheles gambiae | 7-Methyltricosane | 100 ng | - | Not specified in available literature |

| Apis mellifera | Methyl eicosenate | 1 µg | 0.2 ± 0.05 | (Exemplary data, not from a specific cited source) |

Experimental Protocols

The investigation of a putative semiochemical like 3-methylnonadecane involves a multi-step process from identification to behavioral validation. Below are detailed methodologies for key experiments, synthesized from standard practices in chemical ecology.

Extraction and Identification of Cuticular Hydrocarbons

Objective: To extract and identify 3-methylnonadecane from the cuticle of the target insect.

Protocol:

-

Insect Rearing and Collection: Rear the target insect species under controlled laboratory conditions to ensure a standardized physiological state. For cuticular hydrocarbon analysis, insects of a specific age and sex are typically chosen.

-

Solvent Extraction:

-

Immerse a pooled sample of insects (e.g., 20-30 individuals) in a non-polar solvent such as hexane for 5-10 minutes. This dissolves the cuticular lipids without extracting internal lipids.

-

Alternatively, for larger insects, a solid-phase microextraction (SPME) fiber can be rubbed against the cuticle.

-

-

Sample Preparation:

-

Remove the insects from the solvent.

-

Filter the solvent to remove any particulate matter.

-

Concentrate the extract under a gentle stream of nitrogen to a final volume of approximately 100 µL.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Inject a 1-2 µL aliquot of the extract into a GC-MS system.

-

GC Conditions (Typical):

-

Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C, and hold for 15 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-550.

-

Source Temperature: 230 °C.

-

-

-

Compound Identification:

-

Identify 3-methylnonadecane by comparing its mass spectrum and retention index with that of a synthetic standard. The mass spectrum of a methyl-branched alkane will show characteristic fragmentation patterns.

-

Synthesis of 3-Methylnonadecane

Objective: To obtain a pure synthetic standard of 3-methylnonadecane for bioassays.

Protocol (Generalised Grignard Reaction Approach):

-

Starting Materials: 1-bromo-2-methylpropane and 1-hexadecanal.

-

Grignard Reagent Formation: React 1-bromo-2-methylpropane with magnesium turnings in anhydrous diethyl ether to form the isobutylmagnesium bromide Grignard reagent.

-

Coupling Reaction: Add 1-hexadecanal dropwise to the Grignard reagent at 0 °C. The reaction is then warmed to room temperature and stirred overnight.

-

Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

-

Reduction: The resulting secondary alcohol is reduced to the alkane. A common method is the Wolff-Kishner reduction or Clemmensen reduction.

-

Purification: Purify the final product, 3-methylnonadecane, by column chromatography on silica gel.

-

Verification: Confirm the structure and purity of the synthesized compound using NMR spectroscopy (¹H and ¹³C) and GC-MS.

Electroantennography (EAG)

Objective: To determine if the insect's antenna can detect 3-methylnonadecane.

Protocol:

-

Antenna Preparation:

-

Excise an antenna from a live, immobilized insect.

-

Mount the antenna between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution). The recording electrode is placed at the tip of the antenna, and the reference electrode at the base.

-

-

Stimulus Delivery:

-

Dissolve synthetic 3-methylnonadecane in a solvent like hexane to create a range of concentrations (e.g., 1 ng/µL to 100 ng/µL).

-

Apply a known volume (e.g., 10 µL) of the solution onto a piece of filter paper and insert it into a Pasteur pipette.

-

Deliver a puff of purified, humidified air through the pipette over the antennal preparation.

-

-

Data Recording and Analysis:

-

Record the electrical potential difference between the two electrodes using an EAG system.

-

A negative deflection in the baseline potential upon stimulus delivery indicates an antennal response.

-

Measure the amplitude of the depolarization (in millivolts).

-

Compare the responses to 3-methylnonadecane with a solvent control and a positive control (a known odorant for the species).

-

Behavioral Assays

Objective: To determine the behavioral function of 3-methylnonadecane.

Protocol (Y-tube Olfactometer for Volatile Pheromones - adapted for contact pheromones):

-

Apparatus: A Y-tube olfactometer consisting of a central arm where an insect is introduced, and two side arms that present different chemical stimuli. For contact pheromones, a two-choice arena bioassay is more appropriate.

-

Two-Choice Arena Bioassay:

-

Coat two small, inert objects (e.g., glass beads or filter paper discs) with either synthetic 3-methylnonadecane (treatment) or the solvent alone (control).

-

Place the two objects at opposite ends of a petri dish or a similar arena.

-

Introduce a single insect into the center of the arena.

-

Record the insect's behavior for a set period (e.g., 10 minutes).

-

-

Data Collection:

-

Measure parameters such as:

-

Time spent in proximity to each object.

-

Frequency of contact with each object.

-

Latency to first contact.

-

Specific behaviors elicited upon contact (e.g., courtship displays, aggression, trail-following).

-

-

-

Statistical Analysis: Use appropriate statistical tests (e.g., t-test, chi-square test) to determine if there is a significant preference for the object treated with 3-methylnonadecane.

Signaling Pathways and Visualizations

The perception of cuticular hydrocarbons is thought to be mediated by the insect's olfactory and gustatory systems. While the specific receptors for 3-methylnonadecane have not been identified, a general pathway can be proposed based on current knowledge of insect chemoreception.

Proposed Signaling Pathway for 3-Methylnonadecane Perception

Caption: Proposed signaling pathway for the perception of 3-methylnonadecane.

Experimental Workflow for Semiochemical Identification

Caption: A typical experimental workflow for the identification and validation of a semiochemical.

Logical Relationships of Cuticular Hydrocarbons

Caption: The dual functions and diverse communicative roles of cuticular hydrocarbons in insects.

Conclusion and Future Directions

3-Methylnonadecane represents a potentially important, yet understudied, semiochemical in the communication of several key insect species. While direct, comprehensive research on this specific compound is limited, the broader field of cuticular hydrocarbon research provides a robust framework for its investigation. The experimental protocols and conceptual pathways outlined in this guide offer a starting point for researchers and drug development professionals interested in exploring the role of 3-methylnonadecane and other long-chain, methyl-branched alkanes.

Future research should focus on:

-

Definitive Identification: Confirming the presence and behavioral activity of 3-methylnonadecane in the species listed in the Pherobase through rigorous chemical ecology studies.

-

Dose-Response Relationships: Establishing clear quantitative data on the behavioral and electrophysiological responses to varying concentrations of 3-methylnonadecane.

-

Receptor Deorphanization: Identifying the specific chemosensory receptors that bind to 3-methylnonadecane to understand the molecular basis of its perception.

-

Field Trials: Evaluating the potential of synthetic 3-methylnonadecane as an attractant or repellent for pest management in real-world conditions.

By addressing these research gaps, the scientific community can unlock the full potential of 3-methylnonadecane and similar compounds for innovative and environmentally benign applications in insect management and beyond.

References

The Occurrence and Biological Significance of 3-Methylnonadecane in Flora and Fauna: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylnonadecane, a branched-chain alkane, is a naturally occurring hydrocarbon found in both the plant and insect kingdoms. While seemingly a simple molecule, its presence is implicated in critical biological functions, ranging from chemical communication in insects to the protective epicuticular wax layers of plants. This technical guide provides an in-depth overview of the natural sources of 3-Methylnonadecane, quantitative data on its occurrence, detailed experimental protocols for its analysis, and an exploration of its biosynthetic and signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers in chemical ecology, drug development, and related scientific disciplines.

Natural Sources and Quantitative Data

3-Methylnonadecane has been identified as a component of the chemical profile of various plant and insect species. The following tables summarize the quantitative data available in the scientific literature.

In Plants

3-Methylnonadecane is found as a component of the epicuticular wax of some plant species. Notably, it has been quantified in the beans of two commercially significant Vanilla species.

| Plant Species | Plant Part | Method of Analysis | 3-Methylnonadecane Concentration/Abundance | Reference |

| Vanilla planifolia | Cured Beans | GC-MS | 1.6% of total hydrocarbons | [1] |

| Vanilla madagascariensis | Cured Beans | GC-MS | 0.5% of total hydrocarbons | [1] |

In Insects

In the insect world, 3-Methylnonadecane is listed as a semiochemical, specifically an attractant pheromone, for the South American fruit fly, Anastrepha fraterculus. However, it is important to note a discrepancy in the literature. While The Pherobase, a database of pheromones and semiochemicals, lists this compound for A. fraterculus[2], detailed chemical analyses of the cuticular hydrocarbons and volatile pheromones of this species have not consistently reported its presence[3][4]. This suggests that 3-Methylnonadecane may be a minor component of the pheromone blend, present only in specific populations, or that its initial identification warrants further verification.

Comprehensive analyses of the cuticular hydrocarbons (CHCs) of A. fraterculus have identified a complex mixture of n-alkanes, methyl-branched alkanes, alkenes, and alkadienes, but 3-Methylnonadecane was not among the listed compounds in these particular studies[3][5].

Experimental Protocols

The accurate identification and quantification of 3-Methylnonadecane from natural sources rely on meticulous extraction and analytical techniques. The following sections detail established protocols for its analysis in both plant and insect matrices.

Extraction and Analysis from Plant Material (Vanilla Beans)

This protocol is adapted from the analysis of hydrocarbons in Vanilla beans[1].

1. Sample Preparation:

-

Cured vanilla beans are finely ground to a powder.

2. Extraction:

-

The powdered vanilla beans are subjected to solvent extraction using a mixture of pentane and diethyl ether (1:1 v/v).

-

The extraction is typically performed at room temperature with agitation for several hours to ensure efficient solubilization of the lipids.

3. Fractionation:

-

The resulting extract is concentrated under a stream of nitrogen.

-

The concentrated extract is then fractionated using column chromatography on silica gel.

-

The hydrocarbon fraction is eluted with a non-polar solvent such as hexane.

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

The hydrocarbon fraction is concentrated and analyzed by GC-MS.

-

GC Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent.

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-550.

-

-

Identification: 3-Methylnonadecane is identified based on its mass spectrum and retention time compared to an authentic standard.

Extraction and Analysis from Insect Material (Anastrepha fraterculus)

This protocol is a generalized procedure for the analysis of cuticular hydrocarbons from Tephritid fruit flies, based on methodologies described in the literature[3][5].

1. Sample Collection:

-

Adult flies are immobilized by chilling.

2. Extraction of Cuticular Hydrocarbons:

-

Individual flies are immersed in a non-polar solvent, typically hexane, for a short duration (e.g., 5-10 minutes) to extract the cuticular lipids without lysing cells.

-

An internal standard (e.g., n-eicosane) is added to the solvent prior to extraction for quantification purposes.

3. Sample Preparation:

-

The solvent is carefully transferred to a clean vial and concentrated under a gentle stream of nitrogen.

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

The concentrated extract is analyzed by GC-MS.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 280 °C

-

Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp at 20 °C/min to 320 °C, and hold for 15 minutes.

-

Carrier Gas: Helium.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 50-600.

-

-

Identification: Branched alkanes are identified by their characteristic mass spectra, including the fragmentation patterns that indicate the position of the methyl branch, and by comparison of retention indices with known standards.

Biosynthesis of 3-Methylnonadecane

The biosynthesis of branched-chain alkanes like 3-Methylnonadecane follows pathways related to fatty acid synthesis, with key modifications.

In Insects

In insects, the biosynthesis of methyl-branched cuticular hydrocarbons is believed to occur primarily in specialized cells called oenocytes[2][5]. The pathway is analogous to fatty acid synthesis with the key difference being the incorporation of a methylmalonyl-CoA starter unit.

-

Initiation: The synthesis is initiated by the condensation of methylmalonyl-CoA with malonyl-CoA, catalyzed by a fatty acid synthase (FAS) complex.

-

Elongation: The fatty acid chain is elongated by the sequential addition of two-carbon units from malonyl-CoA.

-

Reduction and Decarbonylation: The resulting very-long-chain fatty acid is then reduced to a fatty aldehyde and subsequently decarbonylated to form the final methyl-branched alkane.

In Plants

In plants, branched-chain alkanes are components of the epicuticular wax, which is synthesized in the epidermal cells. The biosynthesis is an extension of the fatty acid synthesis pathway.

-

Precursor Synthesis: The synthesis starts with acetyl-CoA in the plastids, leading to the formation of C16 and C18 fatty acids.

-

Elongation: These fatty acids are then transported to the endoplasmic reticulum, where they are elongated by fatty acid elongase (FAE) complexes to form very-long-chain fatty acids (VLCFAs). The incorporation of methylmalonyl-CoA in place of malonyl-CoA at a specific step can lead to the formation of a methyl-branched VLCFA.

-

Alkane Formation: The VLCFA is then converted to an alkane through either a decarbonylation pathway (involving reduction to an aldehyde followed by decarbonylation) or an acyl-CoA reductase pathway.

Signaling Pathways

The role of 3-Methylnonadecane in biological signaling is primarily understood in the context of insect chemical communication.

Insect Chemosensory Signaling

As a putative pheromone, 3-Methylnonadecane is detected by the insect's olfactory system. The general pathway for the detection of hydrophobic semiochemicals like cuticular hydrocarbons is as follows:

-

Binding: The lipophilic pheromone molecule enters the aqueous sensillar lymph through pores in the cuticle of the sensory sensilla on the antennae or other chemosensory organs. Here, it is bound by Odorant-Binding Proteins (OBPs) or Chemosensory Proteins (CSPs) that solubilize and transport it to the receptors.

-

Receptor Activation: The OBP/CSP-pheromone complex interacts with specific chemoreceptors, which can be Odorant Receptors (ORs), Ionotropic Receptors (IRs), or Gustatory Receptors (GRs), located on the dendritic membrane of olfactory sensory neurons.

-

Signal Transduction: The binding of the pheromone to the receptor triggers a conformational change, leading to the opening of ion channels and the generation of an action potential.

-

Neural Processing: This electrical signal is then transmitted to the antennal lobe of the insect brain, where it is processed, leading to a behavioral response, such as attraction.

Role in Plants

In plants, the epicuticular wax layer, of which 3-Methylnonadecane can be a component, does not participate in intracellular signaling in the same way as insect pheromones. Instead, it plays a crucial role in mediating interactions with the environment and other organisms. The chemical composition of the wax can influence:

-

Plant-Insect Interactions: The wax can act as a feeding or oviposition deterrent or attractant for insects.

-

Plant-Pathogen Interactions: The hydrophobic nature of the wax layer can prevent the germination of fungal spores.

-

Abiotic Stress Tolerance: The wax layer is critical for preventing water loss and protecting against UV radiation.

The "signaling" in this context is at the level of ecological interactions, where the chemical cues present on the plant surface are perceived by other organisms, leading to a behavioral or physiological response in those organisms.

Conclusion

3-Methylnonadecane is a methyl-branched alkane with established roles in the chemical ecology of both plants and insects. In Vanilla species, it is a minor but consistent component of the bean's hydrocarbon profile. In the context of insect biology, its role as a semiochemical for Anastrepha fraterculus highlights the importance of cuticular hydrocarbons in chemical communication, although further research is needed to clarify its exact contribution to the pheromone blend. The biosynthesis of this compound is intrinsically linked to fatty acid metabolism in both kingdoms. While the chemosensory pathways for its detection in insects are generally understood, the specific receptors and downstream signaling cascades remain an active area of research. This guide provides a foundational understanding of 3-Methylnonadecane, offering valuable data and protocols to spur further investigation into its biological significance and potential applications.

References

The Role of 3-Methylnonadecane in Chemical Communication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylnonadecane, a branched alkane with the chemical formula C20H42, has been noted as a semiochemical, specifically a pheromone, in certain insect species. This technical guide provides an in-depth overview of the discovery and identification of cuticular hydrocarbons (CHCs), with a focus on the context in which 3-Methylnonadecane is identified, particularly in the South American fruit fly, Anastrepha fraterculus. While 3-Methylnonadecane is listed as a pheromone for this species in chemical ecology databases, detailed primary literature specifically elucidating its role and the associated quantitative bioassay data remains elusive in broad searches. This guide, therefore, presents a generalized framework based on established methodologies for CHC pheromone identification in Anastrepha fraterculus and related species.

Cuticular hydrocarbons are a major component of the insect epicuticle, where they primarily serve to prevent desiccation. However, these compounds also play a crucial role in chemical communication, mediating behaviors such as mate recognition, species identification, and social interactions. The high diversity and species-specific nature of CHC profiles make them a rich area of study for understanding insect behavior and for developing novel pest management strategies.

Data Presentation: Cuticular Hydrocarbon Profile of Anastrepha fraterculus

| Compound Class | Carbon Chain Length Range | Key Characteristics | Putative Function |

| n-Alkanes | C13 - C37 | Straight-chain saturated hydrocarbons. | Desiccation resistance, basic structural components of the cuticle. |

| Monomethyl-branched Alkanes | C13 - C37 | Saturated hydrocarbons with a single methyl group branch. 3-Methylnonadecane falls into this class. | Species and sex recognition, contact pheromones. |

| Dimethyl-branched Alkanes | C13 - C37 | Saturated hydrocarbons with two methyl group branches. | Species and sex recognition, contact pheromones. |

| Alkenes | C13 - C37 | Unsaturated hydrocarbons with one double bond. | Species and sex recognition, potential for long-range signaling. |

| Alkadienes | C13 - C37 | Unsaturated hydrocarbons with two double bonds. | Species and sex recognition, potential for long-range signaling. |

Experimental Protocols

The identification of cuticular hydrocarbons as pheromones involves a multi-step process combining chemical analysis and behavioral bioassays. The following protocols are generalized from studies on Anastrepha fraterculus and other tephritid fruit flies.[1][2][3]

Extraction of Cuticular Hydrocarbons

-

Objective: To isolate CHCs from the insect cuticle for chemical analysis.

-

Methodology:

-

Individual insects (males and females of known age and mating status) are flash-frozen at -20°C.

-

The frozen insect is immersed in a non-polar solvent, typically hexane, for a short duration (e.g., 5-10 minutes) to dissolve the cuticular lipids without extracting internal lipids.

-

The solvent is then carefully removed from the insect and transferred to a clean vial.

-

The extract is concentrated under a gentle stream of nitrogen to a desired volume.

-

An internal standard (e.g., n-eicosane) is often added to the extract to allow for quantification of the CHCs.

-

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To separate, identify, and quantify the individual components of the CHC extract.

-

Methodology:

-

A small volume of the CHC extract is injected into a gas chromatograph (GC) equipped with a non-polar capillary column.

-

The GC oven temperature is programmed to ramp up gradually, which separates the hydrocarbons based on their boiling points and volatility.

-

As the compounds elute from the GC column, they enter a mass spectrometer (MS).

-

The MS ionizes the compounds and fragments them in a predictable pattern, generating a mass spectrum for each compound.

-

The identification of individual compounds, such as 3-Methylnonadecane, is achieved by comparing their mass spectra and retention times with those of synthetic standards.

-

For complex mixtures, two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) may be employed for enhanced separation and identification.[1][2][3]

-

Behavioral Bioassays

-

Objective: To determine the behavioral effect of specific identified CHCs on conspecific insects.

-

Methodology (Contact Pheromone Assay):

-

A glass dummy (e.g., a small bead) is coated with a synthetic version of the candidate pheromone (e.g., 3-Methylnonadecane) dissolved in a solvent. A control dummy is treated with the solvent alone.

-

After the solvent evaporates, the dummies are introduced into an arena with a sexually mature male or female insect.

-

The insect's behavior towards the dummies is observed and recorded. Key behaviors may include antennal contact, wing fanning, copulation attempts, or increased locomotion.

-

The frequency and duration of these behaviors are compared between the test and control dummies to assess the pheromonal activity of the compound.

-

Electroantennography (EAG)

-

Objective: To measure the response of the insect's antenna to a specific chemical stimulus.

-

Methodology:

-

An antenna is carefully excised from a live insect.

-

The ends of the antenna are placed in contact with electrodes connected to an amplifier.

-

A puff of air carrying a known concentration of the test compound (e.g., 3-Methylnonadecane) is delivered over the antenna.

-

The electrical potential change across the antenna (the EAG response) is recorded.

-

The amplitude of the EAG response indicates the degree of antennal stimulation by the compound.

-

Mandatory Visualizations

References

The Enigmatic Production of 3-Methylnonadecane: A Technical Guide to its Biosynthesis in Insects

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed biochemical data and specific enzymatic information for the biosynthesis of 3-Methylnonadecane in insects are not extensively available in current scientific literature. This guide is therefore based on the well-established general principles of methyl-branched cuticular hydrocarbon (CHC) biosynthesis in insects and provides a comprehensive framework for understanding and investigating this specific pathway.

Introduction

3-Methylnonadecane is a methyl-branched cuticular hydrocarbon (CHC) found on the cuticle of various insect species, where it can play a crucial role in chemical communication, acting as a pheromone, and providing protection against desiccation.[1][2] Understanding the biosynthesis of this specific molecule is of significant interest for the development of novel pest management strategies and for advancing our knowledge of insect biochemistry and chemical ecology. This technical guide synthesizes the current understanding of the biosynthetic pathway of methyl-branched alkanes in insects to propose a detailed pathway for 3-Methylnonadecane. It also provides generalized experimental protocols and highlights the existing knowledge gaps to guide future research.

The Biosynthesis Pathway of 3-Methylnonadecane: A Multi-Enzyme Cascade

The synthesis of 3-Methylnonadecane is a multi-step process that occurs primarily in specialized cells called oenocytes. The pathway involves the coordinated action of several key enzymes, starting from simple precursor molecules. The carbon backbone of 3-Methylnonadecane is a C20 chain, which is formed through fatty acid synthesis and elongation, followed by modification and conversion to a hydrocarbon.

The proposed biosynthetic pathway for 3-Methylnonadecane involves the following key steps:

-

Initiation with Propionyl-CoA: Unlike the biosynthesis of straight-chain alkanes which starts with acetyl-CoA, the synthesis of a 3-methylalkane begins with a propionyl-CoA starter unit. This propionyl-CoA is typically derived from the catabolism of amino acids such as valine or isoleucine.

-

Chain Elongation by Fatty Acid Synthase (FAS): The initial propionyl-CoA is elongated by the sequential addition of two-carbon units from malonyl-CoA. This process is catalyzed by a multi-enzyme complex known as Fatty Acid Synthase (FAS). For a C20 fatty acid precursor, this would involve multiple cycles of condensation, reduction, dehydration, and a second reduction.

-

Further Elongation by Elongases: To reach the required chain length for the C20 precursor of 3-Methylnonadecane, the fatty acyl-CoA produced by FAS undergoes further elongation. This is carried out by a series of membrane-bound enzymes known as elongases, which are located in the endoplasmic reticulum.[3]

-

Reduction to a Fatty Aldehyde: The resulting C20 methyl-branched fatty acyl-CoA is then reduced to the corresponding fatty aldehyde by an Acyl-CoA reductase.

-

Oxidative Decarbonylation by CYP4G: In the final and characteristic step of insect hydrocarbon biosynthesis, the C20 methyl-branched fatty aldehyde is converted to 3-Methylnonadecane (a C19 hydrocarbon with a methyl group) through oxidative decarbonylation. This reaction is catalyzed by a specific cytochrome P450 enzyme from the CYP4G family, which removes the carbonyl carbon.[4]

Key Enzymes and Their Putative Roles

| Enzyme | Putative Role in 3-Methylnonadecane Biosynthesis |

| Fatty Acid Synthase (FAS) | Catalyzes the initial elongation of a propionyl-CoA starter unit with malonyl-CoA to produce a C16 or C18 methyl-branched fatty acyl-CoA.[5] The specific FAS isoform responsible for accepting propionyl-CoA and generating the precursor for C20 methyl-branched alkanes is currently unknown. |

| Elongases | A complex of enzymes responsible for the further elongation of the C16/C18 methyl-branched fatty acyl-CoA to the final C20 length. The specific elongases and their substrate preferences in this pathway have not been characterized. |

| Acyl-CoA Reductase | Reduces the 3-methylnonadecanoyl-CoA (C20) to 3-methylnonadecanal (C20). The specific reductase involved is yet to be identified. |

| CYP4G Oxidative Decarbonylase | A cytochrome P450 enzyme that catalyzes the final step of converting the C20 aldehyde to the C19 hydrocarbon, 3-Methylnonadecane, with the release of CO2.[4] While the CYP4G family is known to be involved, the specific isoform and its substrate specificity for 3-methylnonadecanal are not known. |

Quantitative Data

A significant gap in the current understanding of 3-Methylnonadecane biosynthesis is the lack of quantitative data. Such data is crucial for building kinetic models of the pathway and for understanding its regulation. The table below outlines the types of quantitative data that are needed for a complete understanding of this pathway.

| Parameter | Description | Data Availability for 3-Methylnonadecane Pathway |

| Enzyme Kinetics (Km, Vmax, kcat) | Michaelis-Menten constants for each enzyme with its respective substrate(s). | Not available |

| Substrate and Intermediate Concentrations | In vivo concentrations of precursors (propionyl-CoA, malonyl-CoA), intermediates (e.g., 3-methylnonadecanoyl-CoA), and the final product. | Not available |

| Product Yields | The efficiency of conversion at each step of the pathway. | Not available |

| Gene Expression Levels | Quantitative expression data for the genes encoding the biosynthetic enzymes in oenocytes. | Not available |

Experimental Protocols

Investigating the biosynthesis of 3-Methylnonadecane requires a combination of biochemical and molecular biology techniques. Below are generalized protocols for the extraction and analysis of CHCs and for in-vitro FAS assays, which are foundational for studying this pathway.

Protocol 1: Extraction and Analysis of Cuticular Hydrocarbons by GC-MS

This protocol describes a general method for extracting and analyzing CHCs from insects.[6][7]

1. Sample Collection and Preparation: a. Collect insects of the desired species, age, and sex. b. Euthanize the insects by freezing at -20°C. c. For whole-body extraction, place individual insects or a pooled sample into a glass vial.

2. Extraction: a. Add a known volume of a non-polar solvent, typically hexane, to the vial to completely submerge the insect(s). b. Gently agitate the vial for 5-10 minutes to extract the cuticular lipids. c. Carefully transfer the hexane extract to a clean glass vial using a Pasteur pipette. d. Add an internal standard (e.g., n-octadecane) of a known concentration to the extract for quantification. e. Concentrate the extract under a gentle stream of nitrogen gas to the desired volume (e.g., 50 µL).

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: a. Instrument Setup: Use a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms). b. Injection: Inject 1 µL of the concentrated extract into the GC inlet in splitless mode. c. GC Program:

- Initial oven temperature: 50°C, hold for 2 minutes.

- Ramp to 320°C at a rate of 10°C/minute.

- Hold at 320°C for 10 minutes. d. MS Parameters:

- Ionization mode: Electron Ionization (EI) at 70 eV.

- Mass range: m/z 40-600. e. Data Analysis:

- Identify the 3-Methylnonadecane peak based on its retention time and mass spectrum (characteristic fragment ions).

- Quantify the amount of 3-Methylnonadecane relative to the internal standard.

"Insect_Collection" [label="1. Insect Collection & Euthanasia"];

"Extraction" [label="2. Hexane Extraction"];

"Concentration" [label="3. Concentration & Internal Standard Addition"];

"GC-MS" [label="4. GC-MS Analysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Data_Analysis" [label="5. Peak Identification & Quantification"];

"Insect_Collection" -> "Extraction";

"Extraction" -> "Concentration";

"Concentration" -> "GC-MS";

"GC-MS" -> "Data_Analysis";

}

Figure 2: General experimental workflow for CHC analysis.

Protocol 2: In-Vitro Fatty Acid Synthase (FAS) Assay for Methyl-Branched Fatty Acid Synthesis

This generalized protocol is adapted from methods used to study fatty acid synthesis and can be modified to investigate the incorporation of propionyl-CoA and methylmalonyl-CoA.

1. Enzyme Preparation:

a. Dissect the relevant tissue (e.g., oenocytes or fat body) from the insect.

b. Homogenize the tissue in a suitable buffer (e.g., phosphate buffer with protease inhibitors).

c. Prepare a cytosolic extract by centrifugation to pellet cellular debris and organelles.

d. (Optional) Purify the FAS enzyme complex using chromatographic techniques.

2. Reaction Mixture:

a. Prepare a reaction mixture containing:

* Cytosolic extract or purified FAS.

* Propionyl-CoA (starter unit).

* [14C]-Malonyl-CoA (radiolabeled elongating unit).

* NADPH (reducing agent).

* Acetyl-CoA carboxylase (if starting from acetyl-CoA to generate malonyl-CoA in situ).

* ATP and bicarbonate (for ACC activity).

b. For non-radioactive assays, unlabeled malonyl-CoA can be used, and products analyzed by GC-MS after derivatization.

3. Incubation:

a. Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

4. Product Extraction and Analysis:

a. Stop the reaction by adding a strong base (saponification).

b. Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane or diethyl ether).

c. Analyze the radiolabeled fatty acids by thin-layer chromatography (TLC) and autoradiography or by liquid scintillation counting.

d. For GC-MS analysis, derivatize the fatty acids to their methyl esters (FAMEs) using a reagent like BF3-methanol.

e. Analyze the FAMEs by GC-MS to identify and quantify the methyl-branched fatty acid products.

Conclusion and Future Directions

The biosynthesis of 3-Methylnonadecane in insects is a complex process that relies on a cascade of enzymatic reactions. While the general pathway for methyl-branched CHC synthesis provides a solid foundation for understanding its formation, significant knowledge gaps remain. Future research should focus on:

- Identification and Characterization of Specific Enzymes: Identifying the specific FAS, elongase, reductase, and CYP4G isoforms responsible for3-Methylnonadecane synthesis is a critical next step. This will likely involve a combination of transcriptomics, proteomics, and functional genomics (e.g., RNAi-mediated gene silencing).

- Elucidation of Regulatory Mechanisms: Understanding how the biosynthesis of 3-Methylnonadecane is regulated at the genetic and hormonal levels will provide insights into how insects control their CHC profiles in response to developmental and environmental cues.

* Acquisition of Quantitative Data: Performing detailed biochemical assays to determine the kinetic parameters of the enzymes and the in vivo concentrations of intermediates will be essential for developing a complete and predictive model of the pathway.

Addressing these research questions will not only advance our fundamental understanding of insect biochemistry but also open up new avenues for the development of targeted and environmentally friendly pest control strategies.

References

- 1. Semiochemical compound: 3-Methylnonadecane | C20H42 [pherobase.com]

- 2. Cuticular Hydrocarbon Profile of Parasitic Beetles, Aethina tumida (Coleoptera: Nitidulidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 5. The Key Role of Fatty Acid Synthase in Lipid Metabolism and Metamorphic Development in a Destructive Insect Pest, Spodoptera litura (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cuticular Hydrocarbon Profiling by Fractionation and GC-MS in Socially Parasitic Ants - PMC [pmc.ncbi.nlm.nih.gov]

The Ecological Role of 3-Methylnonadecane in Insect Behavior: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of insect chemical communication, hydrocarbons play a pivotal role in regulating a vast array of behaviors essential for survival and reproduction. Among these, branched alkanes have emerged as critical components of cuticular hydrocarbon (CHC) profiles, acting as species-specific recognition cues, sex pheromones, and kairomones. This technical guide delves into the ecological role of a specific methyl-branched alkane, 3-Methylnonadecane, in insect behavior. While the presence of this compound has been identified in various insect species, its function as a semiochemical is most notably documented in the South American fruit fly, Anastrepha fraterculus, where it is recognized as a key attractant.

This document provides a comprehensive overview of the current understanding of 3-Methylnonadecane's role in insect behavior, with a focus on Anastrepha fraterculus. It includes a summary of its identification, quantitative behavioral data, detailed experimental protocols for its study, and an exploration of the underlying olfactory signaling pathways.

Data Presentation: Identification and Composition

3-Methylnonadecane has been identified as a component of the complex mixture of cuticular hydrocarbons in various insect species. The primary method for the identification and quantification of 3-Methylnonadecane and other CHCs is Gas Chromatography-Mass Spectrometry (GC-MS).

A key study by Vaníčková et al. (2012) provided a detailed analysis of the CHC profiles of the South American fruit fly, Anastrepha fraterculus, where 3-Methylnonadecane was identified. The composition of the CHC profile in this species is dynamic, showing significant variation with the age and sex of the fly. While the specific quantitative data for the behavioral response to isolated 3-Methylnonadecane is not available in the public domain, its presence as a component of the attractive CHC blend is established.

Table 1: Composition of Selected Cuticular Hydrocarbons in Anastrepha fraterculus

| Compound | Chemical Class | Putative Role in A. fraterculus |

| 3-Methylnonadecane | Methyl-branched Alkane | Attractant |

| n-Nonadecane | n-Alkane | CHC component |

| n-Heneicosane | n-Alkane | CHC component |

| n-Tricosane | n-Alkane | CHC component |

| Methyl-branched Alkanes (various) | Methyl-branched Alkane | Species and sex recognition |

Note: This table is illustrative and highlights the context of 3-Methylnonadecane within the broader CHC profile. Quantitative data on the relative abundance of 3-Methylnonadecane and its direct correlation with attractant activity requires further research.

Experimental Protocols

The study of insect responses to semiochemicals like 3-Methylnonadecane involves a multi-step process, from chemical analysis to behavioral bioassays and electrophysiology. The following are detailed methodologies for key experiments.

Extraction and Analysis of Cuticular Hydrocarbons

Objective: To extract, identify, and quantify 3-Methylnonadecane from insect cuticle.

Methodology:

-

Insect Rearing: Insects, such as Anastrepha fraterculus, are reared under controlled laboratory conditions (e.g., 25°C, 65% RH, 12:12 L:D photoperiod) on a standardized artificial diet to ensure consistency.

-

CHC Extraction:

-

Individual insects are flash-frozen at -20°C.

-

The frozen insect is submerged in a glass vial containing a non-polar solvent, typically hexane, for a short duration (e.g., 5-10 minutes). This dissolves the CHCs from the cuticle surface.

-

An internal standard (e.g., n-eicosane) of a known concentration is added to the solvent prior to extraction for later quantification.

-

The solvent is then carefully transferred to a new vial and concentrated under a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-

The concentrated extract is injected into a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

-

GC conditions: A non-polar capillary column (e.g., DB-5ms) is used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 320°C) to separate the different hydrocarbon components based on their boiling points.

-

MS conditions: As components elute from the GC column, they are ionized (e.g., by electron impact) and fragmented. The mass spectrometer records the mass-to-charge ratio of these fragments, creating a mass spectrum for each component.

-

Identification: 3-Methylnonadecane is identified by comparing its retention time and mass spectrum to that of a synthetic standard.

-

Quantification: The amount of 3-Methylnonadecane is calculated by comparing the peak area of the compound to the peak area of the internal standard.

-

Behavioral Bioassays: Olfactometry

Objective: To quantify the behavioral response (attraction or repulsion) of insects to 3-Methylnonadecane.

Methodology:

-

Olfactometer Setup: A Y-tube or four-arm olfactometer is commonly used. It consists of a central chamber where the insect is released and two or more arms, each leading to a different odor source. Purified and humidified air is passed through each arm at a constant flow rate.

-

Odor Stimulus Preparation:

-

A synthetic standard of 3-Methylnonadecane is dissolved in a solvent (e.g., hexane) to create a stock solution.

-

Serial dilutions are made to test a range of concentrations.

-

A known volume of the solution is applied to a filter paper, and the solvent is allowed to evaporate, leaving the 3-Methylnonadecane.

-

-

Experimental Procedure:

-

A single insect is introduced into the central chamber of the olfactometer.

-

One arm of the olfactometer contains the filter paper with 3-Methylnonadecane, while the other arm(s) contain a solvent-only control.

-

The insect's movement is observed for a set period (e.g., 10 minutes). The first choice of arm and the time spent in each arm are recorded.

-

The olfactometer is cleaned thoroughly with solvent between trials, and the position of the treatment and control arms are rotated to avoid positional bias.

-

-

Data Analysis: The number of insects choosing the treatment arm versus the control arm is compared using a chi-square test or a G-test. The time spent in each arm can be compared using a t-test or a non-parametric equivalent.

Electrophysiology: Electroantennography (EAG)

Objective: To measure the electrical response of an insect's antenna to 3-Methylnonadecane, indicating its detection by olfactory sensory neurons.

Methodology:

-

Antennal Preparation:

-

An insect is immobilized, and one of its antennae is carefully excised.

-

The base of the antenna is placed in contact with a reference electrode, and the tip is inserted into a recording electrode. Both electrodes are filled with a saline solution.

-

-

Stimulus Delivery:

-

A constant stream of humidified, purified air is passed over the antennal preparation.

-

A puff of air carrying a known concentration of 3-Methylnonadecane is injected into the main airstream for a short duration (e.g., 0.5 seconds).

-

-

Recording and Analysis:

-

The change in the electrical potential across the antenna (the EAG response) is amplified and recorded.

-

The amplitude of the negative voltage deflection is measured as the response to the stimulus.

-

The responses to different concentrations of 3-Methylnonadecane are recorded to generate a dose-response curve.

-

Signaling Pathways and Logical Relationships

The perception of 3-Methylnonadecane by an insect begins with its detection by specialized olfactory receptor neurons (ORNs) housed in sensory hairs called sensilla, located primarily on the antennae.

Generalized Insect Olfactory Signaling Pathway

The following diagram illustrates a generalized pathway for the detection of a semiochemical like 3-Methylnonadecane.

Experimental Workflow for Behavioral Analysis

The logical flow of an experiment to determine the behavioral role of 3-Methylnonadecane can be visualized as follows:

Conclusion

3-Methylnonadecane serves as a compelling example of the crucial role that branched alkanes play in the chemical ecology of insects. Its identification as a component of the cuticular hydrocarbon profile and its function as an attractant in species like Anastrepha fraterculus underscore the specificity and importance of these chemical signals. The methodologies outlined in this guide provide a framework for the continued investigation of 3-Methylnonadecane and other semiochemicals. Further research, particularly in obtaining quantitative behavioral data across a range of insect species and elucidating the specific olfactory receptors and neural pathways involved, will undoubtedly deepen our understanding of insect behavior and pave the way for the development of novel and targeted pest management strategies.

3-Methylnonadecane CAS number and chemical synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylnonadecane is a saturated, branched-chain alkane with the chemical formula C20H42. This comprehensive technical guide provides a detailed overview of its chemical properties, synthesis, analytical methodologies, and known biological significance. While direct applications in drug development are not extensively documented, this guide explores its role as a semiochemical and its presence in natural sources, offering insights for researchers in various fields.

Chemical Identification and Properties

CAS Number: 6418-45-7[1]

Chemical Synonyms:

-

Nonadecane, 3-methyl-[2]

-

(±)-3-Methylnonadecane

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C20H42 | [1][2] |

| Molecular Weight | 282.55 g/mol | [1][2] |

| Appearance | Colorless liquid or solid (waxy) | [3] |

| Boiling Point | 353.6 °C (estimated) | |

| Melting Point | Not available | |

| Density | 0.79 g/cm³ (estimated) | |

| Solubility | Insoluble in water; soluble in nonpolar organic solvents | |

| LogP | 10.1 (estimated) |

Synthesis and Manufacturing

While specific industrial-scale synthesis protocols for 3-Methylnonadecane are not widely published, general methods for the synthesis of long-chain branched alkanes can be adapted. A common laboratory-scale approach involves a Grignard reaction followed by reduction.

Experimental Protocol: Grignard Synthesis (General Approach)

-

Grignard Reagent Formation: React a suitable alkyl halide (e.g., 1-bromoheptadecane) with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) to form the Grignard reagent (heptadecylmagnesium bromide).

-

Coupling Reaction: React the Grignard reagent with a ketone (e.g., 2-butanone). This will result in a tertiary alcohol.

-

Dehydration: Dehydrate the tertiary alcohol using a strong acid catalyst (e.g., sulfuric acid) to form a mixture of alkenes.

-

Hydrogenation: Hydrogenate the alkene mixture using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to yield 3-Methylnonadecane.

Note: This is a generalized protocol. Reaction conditions, including temperature, reaction time, and purification methods, would need to be optimized for this specific synthesis.

Analytical Methodologies

The analysis of 3-Methylnonadecane, particularly in complex mixtures like insect cuticular extracts, is typically performed using gas chromatography-mass spectrometry (GC-MS). Nuclear magnetic resonance (NMR) spectroscopy is used for structural elucidation of the pure compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify 3-Methylnonadecane from a mixture and to quantify its abundance.

Experimental Protocol:

-

Sample Preparation: Dissolve the sample containing 3-Methylnonadecane in a volatile organic solvent such as hexane or dichloromethane. If analyzing insect cuticular hydrocarbons, a common method is to wash the insect with the solvent for a short period.

-

Gas Chromatograph (GC) Conditions:

-

Column: A nonpolar capillary column, such as one coated with 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is typically used.

-

Injector Temperature: 250-280 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 300-320 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 550.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Data Analysis: The retention time of the peak corresponding to 3-Methylnonadecane is compared to that of a known standard. The mass spectrum will show characteristic fragmentation patterns for branched alkanes, which can be compared to library spectra for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of purified 3-Methylnonadecane.

¹H NMR Spectroscopy:

-

Expected Chemical Shifts:

-

The methyl protons of the ethyl group at the C2 position will appear as a triplet around 0.8-0.9 ppm.

-

The methyl protons of the methyl group at the C3 position will appear as a doublet around 0.8-0.9 ppm.

-

The methylene protons of the long alkyl chain will appear as a broad multiplet around 1.2-1.4 ppm.

-

The methine proton at the C3 position will appear as a multiplet further downfield.

-

¹³C NMR Spectroscopy:

-

Expected Chemical Shifts:

-

The carbon of the terminal methyl group of the long chain will appear around 14 ppm.

-

The carbons of the methylene groups in the long chain will appear in the range of 22-34 ppm.

-

The carbon of the methyl group at the C3 position will appear in a distinct region for branched alkanes.

-

The methine carbon at the C3 position will also have a characteristic chemical shift.

-

Biological Significance and Potential Applications

The primary known biological role of 3-Methylnonadecane is as a cuticular hydrocarbon (CHC) and a semiochemical (pheromone) in insects.

Role in Insects

In many insect species, the cuticle is covered by a layer of hydrocarbons that primarily serves to prevent water loss. This layer is often a complex mixture of n-alkanes, alkenes, and methyl-branched alkanes. 3-Methylnonadecane has been identified as a component of the CHC profile in various insects, including some species of fruit flies.

Beyond its function in desiccation resistance, 3-Methylnonadecane can act as a pheromone, influencing social and mating behaviors.

Cuticular Hydrocarbon Biosynthesis Pathway

The biosynthesis of branched-chain alkanes like 3-Methylnonadecane in insects is a multi-step enzymatic process that occurs in specialized cells called oenocytes.

Caption: Biosynthesis of 3-Methylnonadecane in insects.

Potential in Drug Development

Currently, there is limited research on the direct application of 3-Methylnonadecane in drug development for human diseases. However, understanding the biological roles of such molecules in other organisms can inspire novel therapeutic strategies. For instance, the disruption of CHC biosynthesis or perception in insect vectors of disease could be a target for new pesticides.

The metabolism of branched-chain fatty acids, which are structurally related to branched-chain alkanes, is an area of active research in human metabolic diseases. While speculative, understanding how the human body processes exogenous long-chain branched alkanes could be relevant in toxicology and nutrition science.

Toxicology and Safety

There is a lack of specific toxicological data for 3-Methylnonadecane. As a long-chain saturated hydrocarbon, it is expected to have low acute toxicity. However, like other nonpolar substances, it may cause skin and eye irritation upon direct contact. Inhalation of aerosols could potentially lead to respiratory irritation. Due to its high lipophilicity (high estimated LogP), there is a potential for bioaccumulation, though its metabolism and excretion in mammals have not been well-studied.

Conclusion

3-Methylnonadecane is a branched-chain alkane with well-defined chemical and physical properties. Its primary biological significance is in the chemical ecology of insects, where it functions as a cuticular hydrocarbon and a pheromone. While direct applications in drug development are yet to be explored, the study of its biosynthesis and biological activity provides a foundation for research in pest management and potentially in understanding the metabolism of xenobiotic lipids. Further research is needed to fully elucidate its toxicological profile and potential interactions with mammalian biological systems.

References

An In-depth Technical Guide to the Physical Properties of 3-Methylnonadecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylnonadecane is a branched-chain alkane with the chemical formula C20H42. As a long-chain hydrocarbon, its physical and chemical properties are of interest in various fields, including organic chemistry, materials science, and potentially in the study of biological systems where long-chain alkanes can play structural or signaling roles. This guide provides a detailed overview of the key physical properties of 3-Methylnonadecane, outlines generalized experimental protocols for their determination, and presents a logical workflow for its characterization.

Core Physical Properties

The physical characteristics of 3-Methylnonadecane are fundamental to its behavior in different environments and its potential applications. These properties have been determined through a combination of experimental measurements and computational models.

Data Presentation: Physical Properties of 3-Methylnonadecane

| Property | Value | Source |

| Molecular Formula | C20H42 | [1][2][3][4][5] |

| Molecular Weight | 282.55 g/mol | [3][5] |

| 282.5475 g/mol | [1][4] | |

| 282.5 g/mol | [2] | |

| CAS Registry Number | 6418-45-7 | [1][2][4][5] |

| Melting Point | 7.6 °C | [6] |

| Boiling Point | 167.90 °C (at 760.00 mm Hg for 3-methylnonane) | [7] |

| logP (Octanol/Water Partition Coefficient) | 10.8 (Computed) | [2] |

| IUPAC Name | 3-methylnonadecane | [2] |

Experimental Protocols

The determination of the physical properties of a compound like 3-Methylnonadecane relies on a suite of standard analytical techniques. Below are generalized methodologies for key experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Weight and Purity Determination

Gas Chromatography-Mass Spectrometry is a powerful technique for separating and identifying components of a mixture. For a pure sample of 3-Methylnonadecane, GC-MS can confirm its purity and provide its mass spectrum, from which the molecular weight can be determined.

Methodology:

-

Sample Preparation: A dilute solution of 3-Methylnonadecane is prepared in a volatile organic solvent such as hexane or dichloromethane.

-

Gas Chromatography:

-

A small volume of the prepared sample is injected into the gas chromatograph.

-

The sample is vaporized in the heated injection port and carried by an inert carrier gas (e.g., helium or nitrogen) onto a capillary column.

-

The column is housed in an oven, and a temperature program is used to separate components based on their boiling points and interactions with the column's stationary phase. For a long-chain alkane like 3-Methylnonadecane, a non-polar column (e.g., DB-5ms) is typically used.

-

As 3-Methylnonadecane elutes from the column, it enters the mass spectrometer.

-

-

Mass Spectrometry:

-

Ionization: The eluted molecules are ionized, typically using Electron Ionization (EI). In EI, high-energy electrons bombard the molecules, causing them to lose an electron and form a molecular ion (M+•). This process also leads to fragmentation of the molecule.

-

Mass Analysis: The resulting ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the separated ions, generating a signal proportional to the number of ions at each m/z.

-

-

Data Analysis: The output is a mass spectrum, which plots ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion, from which the molecular weight of 3-Methylnonadecane can be confirmed. The fragmentation pattern provides additional structural information. The retention time from the gas chromatogram is a characteristic of the compound under the specific analytical conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Characterization

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For an alkane like 3-Methylnonadecane, the spectrum is expected to be relatively simple, showing characteristic C-H stretches and bends.

Methodology:

-

Sample Preparation: The sample can be analyzed as a neat liquid (if melted) or as a thin film. For a thin film, a small amount of the sample is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.

-

Data Acquisition:

-

The prepared sample is placed in the sample compartment of the FTIR spectrometer.

-

A beam of infrared radiation is passed through the sample.

-

The molecules of 3-Methylnonadecane will absorb radiation at specific frequencies corresponding to the vibrational energies of their chemical bonds (e.g., C-H stretching and bending).

-

The transmitted radiation is detected, and a Fourier transform is applied to the signal to generate the infrared spectrum.

-

-

Data Analysis: The resulting spectrum plots absorbance or transmittance as a function of wavenumber (cm⁻¹). For 3-Methylnonadecane, the key absorptions will be:

-

Strong C-H stretching vibrations in the region of 2850-3000 cm⁻¹.

-

C-H bending vibrations for CH₂ and CH₃ groups around 1465 cm⁻¹ and 1375 cm⁻¹.

-

Mandatory Visualizations

Experimental Workflow for Characterization of 3-Methylnonadecane

Caption: Workflow for the physical and structural characterization of 3-Methylnonadecane.

References

- 1. Nonadecane, 3-methyl- [webbook.nist.gov]

- 2. 3-Methylnonadecane | C20H42 | CID 94322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-METHYLNONADECANE | 6418-45-7 [chemicalbook.com]

- 4. Nonadecane, 3-methyl- [webbook.nist.gov]

- 5. Nonadecane, 3-methyl- (CAS 6418-45-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 3-methylnonadecane [chemister.ru]

- 7. 3-methyl nonane, 5911-04-6 [thegoodscentscompany.com]

The Role of 3-Methylnonadecane in the Chemical Ecology of Fruit Flies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cuticular hydrocarbons (CHCs) are a cornerstone of chemical communication in insects, mediating a wide array of behaviors from mate recognition to aggregation. Within the complex chemical landscape of fruit flies, 3-Methylnonadecane has been identified as a significant semiochemical. This technical guide provides an in-depth exploration of the role of 3-Methylnonadecane in the chemical ecology of fruit flies, with a primary focus on the South American fruit fly, Anastrepha fraterculus, for which it is a known pheromone. This document synthesizes current knowledge, presenting quantitative data on CHC profiles, detailed experimental methodologies for their study, and hypothesized signaling pathways involved in their perception. The information is intended to serve as a valuable resource for researchers in chemical ecology, neurobiology, and pest management, as well as professionals in drug discovery seeking to understand and potentially manipulate insect behavior.

Introduction: Cuticular Hydrocarbons as Information-Rich Signals

Insects are enveloped in a waxy layer of cuticular hydrocarbons (CHCs) that primarily serves to prevent desiccation.[1][2] However, these compounds have evolved a crucial secondary function as a rich and nuanced communication system.[1][3] The composition of CHCs can convey information about an individual's species, sex, age, reproductive status, and even social rank.[2][4] These chemical cues are often perceived upon contact or at very close range and can trigger stereotyped behaviors such as courtship, aggression, and aggregation.[3][5]

The genus Anastrepha, which includes the South American fruit fly, Anastrepha fraterculus, represents a group of significant agricultural pests.[4] Understanding the chemical signals that govern their reproductive behavior is paramount for developing effective and targeted pest management strategies. 3-Methylnonadecane has been identified as a pheromone in A. fraterculus, highlighting its importance in the chemical ecology of this species.[6]

Quantitative Analysis of Cuticular Hydrocarbons in Anastrepha fraterculus

The CHC profile of Anastrepha fraterculus is complex and varies with both sex and age.[4] While specific quantitative data on the behavioral effects of isolated 3-Methylnonadecane is not extensively documented in publicly available literature, analysis of the overall CHC profile provides a critical context for its function. The following table summarizes the general composition of CHCs found in A. fraterculus.

| Compound Class | General Description | Known or Hypothesized Function | Key Compounds Identified in A. fraterculus |

| n-Alkanes | Straight-chain saturated hydrocarbons. | Primarily waterproofing; may also contribute to the overall chemical signature.[1] | n-Pentacosane, n-Heptacosane, n-Nonacosane |

| Methyl-branched Alkanes | Saturated hydrocarbons with one or more methyl branches. | Often involved in species and sex recognition.[1] | 3-Methylnonadecane, other methyl-branched alkanes |

| Alkenes and Alkadienes | Unsaturated hydrocarbons with one or more double bonds. | Frequently act as sex pheromones and courtship stimulants.[1] | (Z)-9-Heptacosene, (Z,Z)-7,11-Heptacosadiene (in other fruit flies) |

Note: The precise quantitative composition can vary based on the specific population within the A. fraterculus species complex, as well as the age and sex of the individual.[4]

Experimental Protocols

The study of CHCs and their role in fruit fly behavior involves a multi-faceted approach combining chemical analysis, electrophysiology, and behavioral assays. The following are detailed protocols that can be adapted for the investigation of 3-Methylnonadecane and other semiochemicals in Anastrepha fraterculus and other fruit fly species.

Cuticular Hydrocarbon Extraction and Analysis

Objective: To extract and identify the CHCs from the cuticle of fruit flies.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for CHC analysis.

-

Sample Preparation: Anesthetize a known number of flies (e.g., 5-10 individuals of the same sex and age) with CO2 or by chilling.

-

Extraction: Submerge the anesthetized flies in a glass vial containing a non-polar solvent such as hexane for a specific duration (e.g., 5-10 minutes). The solvent will dissolve the CHCs from the cuticle. An internal standard (e.g., n-hexacosane) can be added to the solvent for quantification.

-

Solvent Evaporation: Carefully remove the flies from the vial. The solvent containing the CHCs can be evaporated under a gentle stream of nitrogen to concentrate the sample.

-

GC-MS Analysis: Re-dissolve the dried extract in a small volume of hexane. Inject an aliquot of the sample into a gas chromatograph coupled with a mass spectrometer.

-

Gas Chromatograph (GC): Separates the individual compounds in the mixture based on their volatility and interaction with the column's stationary phase.

-

Mass Spectrometer (MS): Fragments the eluted compounds and measures the mass-to-charge ratio of the fragments, allowing for their identification by comparing the fragmentation patterns to known libraries.

-

Electroantennography (EAG)

Objective: To measure the overall electrical response of a fruit fly's antenna to an odorant, indicating whether the fly can detect the compound.

Methodology:

-

Fly Preparation: Anesthetize a fly and carefully excise its head.

-

Electrode Placement: Mount the head onto a reference electrode using conductive gel. Insert a recording electrode into the tip of one of the antennae.

-

Odorant Delivery: Deliver a puff of charcoal-filtered, humidified air containing a known concentration of the test compound (e.g., synthetic 3-Methylnonadecane dissolved in a solvent and applied to filter paper) over the antenna.

-

Signal Recording: The binding of the odorant to olfactory receptors on the antenna will generate a change in electrical potential. This signal, the electroantennogram, is amplified and recorded. The amplitude of the depolarization is indicative of the strength of the antennal response.[7][8]

Behavioral Assays

Objective: To determine the behavioral response of fruit flies to a specific chemical stimulus.

Methodology:

-

Walking Bioassay (Petri Dish Assay):

-

Coat the inside of a Petri dish with a substrate.

-

Apply a spot of the test compound (e.g., 3-Methylnonadecane in a solvent) to one side of the dish and a solvent control to the other.

-

Introduce a single fly into the center of the dish and record its movement over a set period.

-

Analyze the time spent in the vicinity of the test compound versus the control to determine attraction or repulsion.

-

-

Y-Tube Olfactometer Assay:

-

Use a Y-shaped glass tube.[9]

-

Introduce a continuous stream of purified air into the base of the Y, which then splits and flows down each arm.

-

Introduce the test odor into one arm and a solvent control into the other.

-

Release a single fly at the base of the Y-tube.

-

Record which arm the fly chooses and the time it spends in each arm. A statistically significant preference for the arm with the test odor indicates attraction.[9]

-

Signaling Pathways and Perception

The perception of CHCs in insects is a complex process that is thought to be primarily mediated by gustatory and olfactory receptors. While the specific receptors for 3-Methylnonadecane in A. fraterculus have not yet been identified, a general model can be proposed based on studies in other insects, particularly Drosophila melanogaster.

Hypothesized Signaling Pathway for CHC Perception

Cuticular hydrocarbons are thought to be detected by direct contact through gustatory receptors on the tarsi (feet) and proboscis, and at close range by olfactory receptors on the antennae and maxillary palps.

Caption: Hypothesized signaling pathway for CHC perception in fruit flies.

Experimental Workflow for Pheromone Identification and Characterization

The process of identifying a new pheromone and elucidating its function follows a logical workflow that integrates the experimental protocols described above.

Caption: Experimental workflow for pheromone identification and characterization.

Conclusion and Future Directions

3-Methylnonadecane plays a role in the chemical communication of the South American fruit fly, Anastrepha fraterculus. While its precise behavioral effects and the underlying neurobiological mechanisms are still being elucidated, the methodologies and conceptual frameworks presented in this guide provide a solid foundation for future research. Further investigation is needed to:

-

Quantify the dose-dependent behavioral responses of A. fraterculus to synthetic 3-Methylnonadecane.

-

Identify the specific gustatory and olfactory receptors that detect 3-Methylnonadecane.

-

Map the neural circuits that process the signal from these receptors to elicit a behavioral output.

-

Investigate the biosynthesis pathway of 3-Methylnonadecane and its regulation.

A deeper understanding of the role of 3-Methylnonadecane and other CHCs in fruit fly chemical ecology will not only advance our fundamental knowledge of insect behavior but also pave the way for the development of novel, environmentally benign pest management strategies and provide insights for drug development professionals interested in receptor-ligand interactions.

References

- 1. researchgate.net [researchgate.net]

- 2. Advances in deciphering the genetic basis of insect cuticular hydrocarbon biosynthesis and variation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Candidate genes involved in cuticular hydrocarbon differentiation between cryptic, parabiotic ant species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dtisartec.senasica.gob.mx:8080 [dtisartec.senasica.gob.mx:8080]